molecular formula C8H8O6S B11517658 5-Methoxy-2-sulfobenzoic acid

5-Methoxy-2-sulfobenzoic acid

Cat. No.: B11517658
M. Wt: 232.21 g/mol
InChI Key: FPINBILINHMTIJ-UHFFFAOYSA-N
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Description

5-Methoxy-2-sulfobenzoic acid: is an organic compound with the molecular formula C8H8O6S It is a derivative of benzoic acid, where the methoxy group is positioned at the 5th carbon and the sulfonic acid group at the 2nd carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-sulfobenzoic acid typically involves the sulfonation of 5-methoxybenzoic acid. The reaction is carried out using sulfuric acid or chlorosulfonic acid as the sulfonating agents. The reaction conditions usually include controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-sulfobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonic acid group can be reduced to a sulfonyl group under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products:

    Oxidation: Formation of 5-methoxy-2-sulfobenzaldehyde or this compound.

    Reduction: Formation of 5-methoxy-2-sulfonylbenzoic acid.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: 5-Methoxy-2-sulfobenzoic acid is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of dyes, pharmaceuticals, and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a probe to investigate the mechanisms of sulfonation and methoxylation in biological systems.

Medicine: The compound has potential applications in drug development, particularly in designing molecules with specific pharmacological activities. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, detergents, and catalysts. It also finds applications in the formulation of coatings and adhesives.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-sulfobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the methoxy group can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Methoxy-5-sulfobenzoic acid
  • 5-Sulfosalicylic acid
  • 2-Hydroxy-5-sulfobenzoic acid

Comparison: 5-Methoxy-2-sulfobenzoic acid is unique due to the presence of both methoxy and sulfonic acid groups on the benzene ring This combination imparts distinct chemical properties, such as increased solubility in water and enhanced reactivity in electrophilic aromatic substitution reactions

Properties

Molecular Formula

C8H8O6S

Molecular Weight

232.21 g/mol

IUPAC Name

5-methoxy-2-sulfobenzoic acid

InChI

InChI=1S/C8H8O6S/c1-14-5-2-3-7(15(11,12)13)6(4-5)8(9)10/h2-4H,1H3,(H,9,10)(H,11,12,13)

InChI Key

FPINBILINHMTIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)O)C(=O)O

Origin of Product

United States

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